molecular formula C5H12O2 B1430730 (2S)-4-methoxybutan-2-ol CAS No. 1807934-00-4

(2S)-4-methoxybutan-2-ol

Cat. No. B1430730
M. Wt: 104.15 g/mol
InChI Key: METPUBMTPUYMGR-YFKPBYRVSA-N
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Description

(2S)-4-methoxybutan-2-ol is a chiral alcohol that is commonly used in organic synthesis. It is also known as (S)-p-menth-4(8)-en-3-ol or (S)-p-mentha-1,8-dien-4-ol. This compound is used as a chiral auxiliary in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

Oligonucleotide Drug Development Oligonucleotides (ONs) represent a significant area of research, influencing the development of therapeutic agents targeting the central dogma of molecular biology. These ONs, including antisense gapmers, steric block oligonucleotides, and siRNA drugs, demonstrate the importance of nucleic acid chemistry and the potential for (2S)-4-methoxybutan-2-ol derivatives in enhancing the activity and stability of these therapeutic agents. The modifications crucial for biologically active ONs, such as phosphorothioate linkages and 2'-substitutions (e.g., 2'-methoxyethyl), highlight the role of (2S)-4-methoxybutan-2-ol in advancing nucleic acid-based therapeutics (Smith & Zain, 2019).

Synthesis of Heterocyclic Compounds The utility of (2S)-4-methoxybutan-2-ol extends to the synthesis of complex heterocyclic structures, such as 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines. These compounds, synthesized from 4-aryl-2-methylbutan-2-ols, underscore the compound's role in the development of new chemical entities with potential pharmacological applications (Glushkov et al., 2021).

Enantioselective Synthesis Enantioselective synthesis represents another critical application of (2S)-4-methoxybutan-2-ol, as demonstrated in the production of enantiopure cis- and trans-4-hydroxypipecolic acids. This process involves the palladium-catalyzed methoxycarbonylation of a lactam-derived vinyl phosphate, showcasing the compound's importance in the synthesis of chiral building blocks for pharmaceuticals (Occhiato et al., 2009).

Stereochemical Studies in Antihistaminic Activity Research on stereochemical influences upon antihistaminic activity also involves (2S)-4-methoxybutan-2-ol derivatives. The synthesis and isolation of isomeric aminobutenes from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol offer insights into the structural requirements for antihistaminic efficacy, highlighting the importance of stereochemistry in medicinal chemistry (Casy & Parulkar, 1969).

Biological Production of Biofuels (2S)-4-methoxybutan-2-ol is relevant in the biofuel industry, particularly in the engineered production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. Research demonstrates the modification of metabolic pathways in Escherichia coli to enable anaerobic production of isobutanol, emphasizing the compound's potential in renewable energy sources (Bastian et al., 2011).

properties

IUPAC Name

(2S)-4-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPUBMTPUYMGR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methoxybutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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